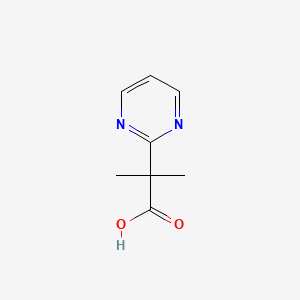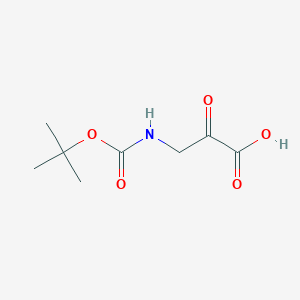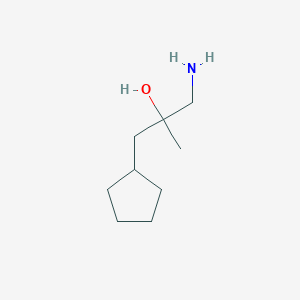
2-Amino-1-(2-quinoxalinyl)ethanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-1-(quinoxalin-2-yl)ethan-1-one is a nitrogen-containing heterocyclic compound It is a derivative of quinoxaline, which is known for its diverse biological activities and chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(quinoxalin-2-yl)ethan-1-one typically involves the reaction of o-phenylenediamine with 1,2-dicarbonyl compounds. This reaction leads to the formation of the quinoxaline ring, which is then further functionalized to obtain the desired compound. The reaction conditions often involve the use of strong acids or bases as catalysts and may require elevated temperatures to proceed efficiently .
Industrial Production Methods
Industrial production of 2-amino-1-(quinoxalin-2-yl)ethan-1-one can be achieved through scalable synthetic routes that prioritize cost-effectiveness and environmental sustainability. Green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, are often employed to minimize the environmental impact of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-1-(quinoxalin-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the quinoxaline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve the use of solvents like ethanol or acetonitrile and may require heating or the use of catalysts to proceed efficiently .
Major Products
The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can exhibit diverse biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
2-amino-1-(quinoxalin-2-yl)ethan-1-one has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is being investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.
Wirkmechanismus
The mechanism of action of 2-amino-1-(quinoxalin-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoxaline: The parent compound of 2-amino-1-(quinoxalin-2-yl)ethan-1-one, known for its diverse biological activities.
Quinazoline: Another nitrogen-containing heterocyclic compound with similar applications in pharmaceuticals and materials science.
Cinnoline: A structural isomer of quinoxaline with distinct chemical properties and applications.
Uniqueness
2-amino-1-(quinoxalin-2-yl)ethan-1-one is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound with broad applications in scientific research and industry .
Eigenschaften
Molekularformel |
C10H9N3O |
|---|---|
Molekulargewicht |
187.20 g/mol |
IUPAC-Name |
2-amino-1-quinoxalin-2-ylethanone |
InChI |
InChI=1S/C10H9N3O/c11-5-10(14)9-6-12-7-3-1-2-4-8(7)13-9/h1-4,6H,5,11H2 |
InChI-Schlüssel |
SXSBKGPGKGEGSC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![Ethyl 2-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetate](/img/structure/B13583774.png)

